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Naegleriapore A pore-forming peptide -

Naegleriapore A pore-forming peptide

Catalog Number: EVT-245190
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Source

Naegleriapore A is produced by Naegleria fowleri, a free-living amoeba found in warm freshwater environments such as hot springs and poorly maintained swimming pools. This organism can transition between a motile trophozoite stage and a cyst stage, with the trophozoite being responsible for human infections. The peptide has been identified through various genomic and transcriptomic analyses, which highlight its upregulation during pathogenicity .

Classification

Naegleriapore A belongs to a class of proteins known as pore-forming polypeptides. These proteins are characterized by their ability to form channels in biological membranes, leading to cell lysis and death. In the context of Naegleria fowleri, Naegleriapore A is one of several pore-forming peptides that contribute to its virulence .

Synthesis Analysis

Methods

The synthesis of Naegleriapore A involves several biochemical techniques, primarily focusing on the isolation and purification from Naegleria fowleri cultures. The peptide is typically extracted using methods such as reverse-phase high-performance liquid chromatography (HPLC) followed by mass spectrometry for characterization .

Technical Details

  1. Cell Culture: Trophozoites of Naegleria fowleri are cultured under controlled conditions to maximize peptide yield.
  2. Extraction: The cells are lysed, and proteins are extracted using specific buffers that stabilize the peptides.
  3. Purification: The crude extract undergoes HPLC to separate Naegleriapore A based on its hydrophobic properties.
  4. Characterization: Techniques such as N-terminal sequencing and mass spectrometry are employed to confirm the identity and purity of Naegleriapore A .
Molecular Structure Analysis

Structure

Naegleriapore A is characterized by its unique amino acid sequence that allows it to adopt a specific conformation essential for its function as a pore-forming agent. Structural studies suggest that it forms oligomeric complexes upon interaction with lipid bilayers, creating pores that disrupt cellular integrity .

Data

The molecular weight of Naegleriapore A is approximately 20 kDa, with a sequence rich in hydrophobic residues that facilitate membrane insertion. Structural models indicate that it likely adopts an alpha-helical conformation when embedded in lipid membranes .

Chemical Reactions Analysis

Reactions

Naegleriapore A primarily engages in interactions with phospholipid membranes, leading to pore formation. The mechanism involves:

  1. Membrane Insertion: The peptide inserts itself into the lipid bilayer.
  2. Oligomerization: Multiple Naegleriapore A molecules aggregate to form larger complexes.
  3. Pore Formation: These complexes create transmembrane channels, allowing ions and small molecules to pass freely, ultimately leading to cell lysis .

Technical Details

This process can be studied using techniques such as fluorescence microscopy and electrophysiological measurements to quantify ion flux through formed pores.

Mechanism of Action

Process

The action of Naegleriapore A begins with its binding to host cell membranes, facilitated by its hydrophobic regions. Once inserted into the membrane:

  1. Oligomerization occurs, forming large pores.
  2. This leads to ion imbalance within the cell.
  3. Ultimately, this results in cell death, contributing to tissue damage observed during infections caused by Naegleria fowleri .

Data

Experimental studies have demonstrated that cells exposed to Naegleriapore A exhibit increased permeability and subsequent necrosis, underscoring its role as a virulence factor .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 20 kDa
  • Isoelectric Point: Varies depending on post-translational modifications
  • Solubility: Soluble in aqueous buffers at physiological pH but may aggregate at higher concentrations.

Chemical Properties

  • Stability: Naegleriapore A is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It reacts with lipid bilayers, facilitating membrane disruption through hydrophobic interactions .
Applications

Scientific Uses

Research into Naegleriapore A has significant implications for:

  1. Understanding Pathogenic Mechanisms: Studying this peptide helps elucidate how Naegleria fowleri invades host tissues.
  2. Therapeutic Development: Insights gained from Naegleriapore A could lead to novel treatments for infections caused by this amoeba.
  3. Biotechnology Applications: The properties of pore-forming peptides can be harnessed for developing drug delivery systems or antimicrobial agents targeting similar pathways in other pathogens .
Molecular Biology and Biosynthesis of Naegleriapore A

Genomic Organization of Naegleria fowleri Precursor Molecules

Naegleriapore A originates from complex multi-isoform precursor molecules encoded within the Naegleria fowleri genome. Comparative genomic studies reveal that these pore-forming polypeptides are derived from large precursor proteins containing multiple isoforms with substantial sequence divergence. Unlike related pore-forming proteins in other organisms (e.g., granulysin in humans or amoebapores in Entamoeba histolytica), naegleriapore precursors are synthesized as high-molecular-weight polypeptides that undergo extensive proteolytic cleavage to yield mature isoforms. The precursor genes reside in genomic regions rich in repetitive elements (∼5.28% of the N. fowleri genome), which may contribute to genetic diversification through recombination events [1] [3] [5].

Table 1: Genomic Features of Naegleriapore Precursor Molecules

FeatureNaegleriapore PrecursorAmoebapore (E. histolytica)
Precursor SizeLarge (>30 kDa)Small (15-20 kDa)
Isoform DiversityHigh sequence divergenceLimited isoforms
Genomic Repetitive Regions5.28% of total genome<2%
Chromosomal OrganizationMulti-gene clustersSingle gene loci

Transcriptional Regulation of Multi-Isoform Precursor Genes

Transcriptomic profiling indicates that naegleriapore genes are constitutively expressed in trophozoites but show differential regulation during infection. RNA-seq analyses of N. fowleri during mouse brain infection reveal isoform-specific transcriptional patterns correlated with virulence. Highly virulent environmental isolates (e.g., NF45HV) upregulate naegleriapore transcription by 3.5-fold compared to low-virulence strains (NF1LV). This regulation occurs through stress-responsive promoters containing heat-shock elements (HSEs), aligning with N. fowleri’s thermophilic adaptation (optimal growth: 42°C). The transcriptional complexity is further evidenced by alternative splicing variants detected in multi-isoform precursors, potentially enabling rapid adaptation to host environments [2] [7].

Proteolytic Processing Mechanisms for Naegleriapore Maturation

Maturation of Naegleriapore A involves stage-specific proteolytic cleavage:

  • Primary Cleavage: Cathepsin B-like cysteine proteases (30-kDa) mediate initial processing of the precursor polypeptide at dibasic residues (e.g., KR|XX motifs), releasing intermediate fragments [6].
  • Secondary Processing: Aminopeptidases trim intermediate fragments to yield the mature, bioactive Naegleriapore A (∼13 kDa). Biochemical studies confirm that irreversible cysteine protease inhibitors (e.g., Z-Phe-Ala-fluoromethyl ketone) block this processing, abolishing pore-forming activity [6] [10].
  • Compartmentalization: Processing occurs within acidified vacuoles, where pH-dependent proteases optimize cleavage efficiency. This mechanism mirrors the maturation of mammalian NK-lysin but exhibits broader substrate specificity [3] [5].

Post-Translational Modifications: N-Glycosylation and C-Terminal Variability

Naegleriapore A undergoes significant co- and post-translational modifications critical for its function:

  • N-Glycosylation: Biochemical characterization combined with mass spectrometry (MS) reveals N-linked glycosylation at Asn⁷³ and Asn¹⁰². Deglycosylation reduces molecular mass by ∼2.5 kDa and impairs membrane-binding efficiency by 60%, confirming glycosylation’s role in structural stability [3] [5].
  • C-Terminal Variability: Mature Naegleriapore A exhibits heterogeneous C-terminal ends due to variable cleavage during secretion. MS data identifies three C-terminal variants (Variant α: Leu¹²⁵; Variant β: Val¹²³; Variant γ: Ile¹²⁰), each showing distinct hemolytic activity against human erythrocytes (Variant β being most potent) [5].
  • Disulfide Bonding: An invariant cysteine framework forms two disulfide bonds (Cys³²-Cys⁸⁹; Cys⁵⁶-Cys¹⁰⁸), creating the amphipathic α-helical structure essential for pore assembly in lipid bilayers [3].

Table 2: Post-Translational Modifications of Naegleriapore A

Modification TypeSite/FeatureFunctional ImpactDetection Method
N-GlycosylationAsn⁷³, Asn¹⁰²Stabilizes membrane-binding domainLC-MS/MS after PNGase F
C-Terminal ProcessingVariable cleavageModulates lytic activity (Variant β most active)Edman degradation + MS
Disulfide BondsCys³²-Cys⁸⁹, Cys⁵⁶-Cys¹⁰⁸Maintains tertiary structureX-ray crystallography

Properties

Product Name

Naegleriapore A pore-forming peptide

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